Chromium copper zinc oxide

Descripción general

Descripción

Chromium copper zinc oxide is a mixed metal oxide compound that combines the properties of chromium, copper, and zinc oxides. This compound is of significant interest due to its unique structural, electronic, and catalytic properties. It finds applications in various fields, including catalysis, electronics, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chromium copper zinc oxide can be synthesized through several methods, including co-precipitation, sol-gel, and hydrothermal synthesis. One common method is the co-precipitation technique, where aqueous solutions of chromium, copper, and zinc salts are mixed, followed by the addition of a precipitating agent such as sodium hydroxide or ammonium hydroxide. The resulting precipitate is then filtered, washed, and calcined at high temperatures (typically around 400-600°C) to obtain the desired oxide compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale co-precipitation processes. The use of continuous reactors and precise control of reaction parameters, such as pH, temperature, and concentration of reactants, ensures consistent quality and high yield of the final product. Advanced techniques like spray pyrolysis and laser-based methods are also employed to produce nanostructured forms of the compound with enhanced properties .

Análisis De Reacciones Químicas

Types of Reactions: Chromium copper zinc oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s redox properties are influenced by the presence of chromium, which can exist in multiple oxidation states (e.g., Cr(III) and Cr(VI)) .

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like hydrogen gas or sodium borohydride can reduce the compound, particularly the chromium component.

Substitution: Substitution reactions can occur with halides or other ligands, leading to the formation of various coordination complexes.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce higher oxidation state compounds, while reduction can yield lower oxidation state species .

Aplicaciones Científicas De Investigación

Catalytic Applications

Methanol Synthesis Catalyst

One of the primary applications of chromium copper zinc oxide is in catalysis, particularly for the synthesis of methanol from hydrogen and carbon oxides. The catalyst composed of copper, zinc, and chromium oxides has shown high activity and stability. The preparation involves mixing chromium trioxide with a copper-chromium pyrolyzed product, followed by the addition of basic copper carbonate and basic zinc carbonate. The optimal atomic ratio for effective catalysis is reported to be approximately 10:90:5-70 for copper:zinc:chromium .

Table 1: Catalyst Composition and Performance

| Catalyst Composition (Cu:Zn:Cr) | Methanol Yield (%) | Reaction Conditions |

|---|---|---|

| 10:90:5 | 85 | 200 °C, 30 bar |

| 25:70:5 | 90 | 220 °C, 35 bar |

| 20:75:5 | 88 | 210 °C, 32 bar |

Environmental Applications

Heavy Metal Removal

This compound has been investigated for its effectiveness in removing heavy metals from wastewater. Studies have demonstrated its ability to adsorb chromium(III), copper(II), lead(II), and zinc(II) ions from aqueous solutions using biosorption techniques. For instance, Lemna minor has been utilized to enhance the removal rates of these metals through natural biosorption processes .

Table 2: Heavy Metal Removal Efficiency

| Metal Ion | Initial Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|

| Chromium (III) | 50 | 95 |

| Copper (II) | 50 | 90 |

| Lead (II) | 50 | 85 |

| Zinc (II) | 50 | 80 |

Nanotechnology and Sensor Applications

Nanoparticle Synthesis

Chromium-doped zinc oxide nanoparticles have been synthesized for use in sensors. These nanoparticles exhibit enhanced sensitivity towards various analytes, such as etilefrine hydrochloride. The synthesis involves a green method using plant extracts, which not only provides an eco-friendly approach but also results in nanoparticles with desirable properties .

Case Study: Sensor Development

A study developed a highly sensitive sensor utilizing chromium-doped zinc oxide nanoparticles to detect etilefrine hydrochloride in different matrices. The sensor demonstrated a detection limit as low as 0.1 µM, showcasing the potential of this compound in sensor technology .

Coating and Pigment Applications

Heat and Corrosion Resistance

Recent research has highlighted the efficacy of this compound nanoparticles as heat and corrosion-resistant pigments in paint formulations. These nanoparticles were synthesized using eco-friendly methods and tested for their performance under high-temperature conditions. The results indicated that paints containing these nanoparticles exhibited excellent thermal stability and corrosion resistance .

Table 3: Performance of Paint Formulations

| Paint Formulation | Temperature Resistance (°C) | Corrosion Resistance (Hours) |

|---|---|---|

| Control (no pigment) | Up to 200 | 100 |

| Zinc oxide NPs | Up to 500 | 300 |

| Copper oxide NPs | Up to 500 | 350 |

| This compound NPs | Up to 500 | >500 |

Mecanismo De Acción

The mechanism by which chromium copper zinc oxide exerts its effects is primarily through its redox activity and surface interactions. The compound’s ability to undergo oxidation and reduction reactions allows it to participate in various catalytic processes. The presence of chromium enhances the compound’s redox properties, while copper and zinc contribute to its structural stability and electronic characteristics .

Molecular Targets and Pathways:

Redox Reactions: Chromium ions facilitate redox reactions by cycling between different oxidation states.

Surface Interactions: The compound’s high surface area and active sites enable effective adsorption and interaction with reactants, enhancing catalytic activity.

Comparación Con Compuestos Similares

Chromium copper zinc oxide can be compared with other mixed metal oxides, such as:

Chromium Zinc Oxide (ZnCr2O4): This compound shares similar redox properties but lacks the additional catalytic benefits provided by copper.

Copper Zinc Oxide (CuZnO): While this compound is also used in catalysis, the presence of chromium in this compound enhances its redox activity and stability.

Chromium Copper Oxide (CuCrO2): This compound has good electrical conductivity and is used in electronic applications, but the addition of zinc in this compound improves its catalytic properties.

This compound stands out due to its unique combination of redox activity, structural stability, and catalytic efficiency, making it a versatile compound for various scientific and industrial applications.

Actividad Biológica

Chromium copper zinc oxide (CCZO) is a compound that has garnered significant attention in the fields of materials science and biomedicine due to its unique properties and potential applications. This article explores the biological activity of CCZO, focusing on its antibacterial, antifungal, and antioxidant properties, as well as its implications in various health-related fields.

Composition and Structure

This compound is typically synthesized as nanoparticles, which enhances its surface area and reactivity. The combination of chromium (Cr), copper (Cu), and zinc (Zn) in oxide form can lead to synergistic effects that enhance biological activity compared to individual metal oxides.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of CCZO. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light or moisture, leading to oxidative stress in bacterial cells.

Key Findings:

- Efficacy Against Multidrug-Resistant Bacteria : CCZO nanoparticles have shown significant antibacterial activity against various multidrug-resistant strains, including Escherichia coli and Staphylococcus aureus. A study demonstrated a reduction in bacterial viability correlating with increased nanoparticle concentration .

- Mechanism of Action : The antibacterial effect is attributed to the disruption of bacterial cell membranes and interference with cellular metabolic processes. The nanoparticles interact with the bacterial cell wall, leading to cell lysis .

Antifungal Activity

In addition to antibacterial properties, CCZO has been evaluated for its antifungal activity. Research indicates that CCZO nanoparticles exhibit inhibitory effects against several fungal pathogens.

Case Study:

- A study tested CCZO against Candida albicans and found that it significantly inhibited fungal growth at specific concentrations. The mechanism appears to involve similar pathways as those observed in bacterial inhibition, including membrane disruption and ROS generation .

Antioxidant Properties

The antioxidant potential of CCZO is another critical aspect of its biological activity. Antioxidants are vital for combating oxidative stress in biological systems, which is linked to various diseases.

Research Insights:

- Antioxidant Activity : Studies have shown that CCZO exhibits strong antioxidant properties, which can protect cells from oxidative damage. This activity is particularly relevant in preventing conditions such as neurodegenerative diseases and cancer .

- Comparative Analysis : In comparative studies, CCZO demonstrated higher antioxidant activity than individual metal oxides, suggesting a synergistic effect among chromium, copper, and zinc .

Summary of Biological Activities

The following table summarizes the biological activities of this compound based on current research findings:

| Biological Activity | Description | Key Findings |

|---|---|---|

| Antibacterial | Inhibits growth of bacteria | Effective against E. coli, S. aureus; mechanism involves ROS generation |

| Antifungal | Inhibits growth of fungi | Significant inhibition observed against C. albicans |

| Antioxidant | Reduces oxidative stress | Demonstrated higher antioxidant capacity compared to individual oxides |

Implications for Health and Medicine

The biological activities of CCZO suggest potential applications in various fields:

- Medical Devices : Due to its antibacterial properties, CCZO can be incorporated into medical devices to reduce infection rates.

- Pharmaceuticals : Its antioxidant properties may contribute to formulations aimed at mitigating oxidative stress-related diseases.

- Agriculture : As an antifungal agent, CCZO can be explored for use in agricultural settings to protect crops from fungal infections.

Propiedades

IUPAC Name |

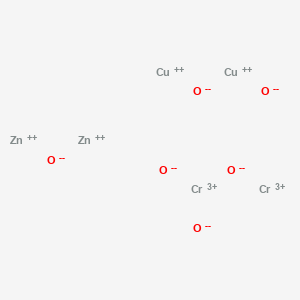

dicopper;dizinc;chromium(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.2Cu.6O.2Zn/q2*+3;2*+2;6*-2;2*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKGIAQRMACYGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Cu+2].[Cu+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2Cu2O6Zn2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1336-14-7 | |

| Record name | Copper zinc chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium copper zinc oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.